molecular formula C15H12FN3O2S B15148455 5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid

5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid

Cat. No.: B15148455
M. Wt: 317.3 g/mol
InChI Key: HZVSXQQGHBLNBT-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is a complex organic compound that features a unique structure combining a fluorophenyl group, a dihydroimidazo-pyridine core, and a thioxo group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-fluorobenzaldehyde with appropriate amines and thiourea under controlled conditions to form the imidazo-pyridine core. The reaction is usually carried out in the presence of a catalyst such as platinum carbon or Raney nickel, and solvents like acetonitrile and glacial acetic acid .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-pressure reactors and precise temperature control to facilitate the reaction. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer or antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid apart is its unique combination of a fluorophenyl group with a thioxo-imidazo-pyridine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C15H12FN3O2S

Molecular Weight

317.3 g/mol

IUPAC Name

5-(3-fluorophenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C15H12FN3O2S/c1-18-12-10(14(20)21)7-11(8-4-3-5-9(16)6-8)17-13(12)19(2)15(18)22/h3-7H,1-2H3,(H,20,21)

InChI Key

HZVSXQQGHBLNBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C(C=C2C(=O)O)C3=CC(=CC=C3)F)N(C1=S)C

Origin of Product

United States

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